2-(4-Chlorophenyl)quinazolin-4-ol belongs to the class of quinazolinone derivatives, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolinones, particularly those substituted at the 2 and/or 3 positions, are widely studied for their diverse biological activities and find applications in drug discovery and pharmaceutical research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
2-(4-Chlorophenyl)quinazolin-4-ol is a chemical compound that belongs to the quinazolinone family, characterized by its unique structure and potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Quinazolines, including 2-(4-Chlorophenyl)quinazolin-4-ol, have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
2-(4-Chlorophenyl)quinazolin-4-ol can be synthesized through various methods involving different starting materials. It falls under the classification of heterocyclic compounds, specifically within the quinazoline derivatives. The presence of the chlorophenyl group enhances its biological activity and solubility characteristics.
The synthesis of 2-(4-Chlorophenyl)quinazolin-4-ol can be achieved through several methods:
The general procedure for synthesizing 2-(4-Chlorophenyl)quinazolin-4-ol typically includes:
The molecular structure of 2-(4-Chlorophenyl)quinazolin-4-ol features a quinazoline ring system with a hydroxyl group at the 4-position and a chlorophenyl substituent at the 2-position. This arrangement contributes to its chemical reactivity and biological activity.
The molecular formula for 2-(4-Chlorophenyl)quinazolin-4-ol is CHClNO, with a molecular weight of approximately 248.67 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy, which are crucial for its identification and characterization.
2-(4-Chlorophenyl)quinazolin-4-ol can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both electronic effects from the chlorophenyl group and steric factors related to the quinazoline ring system.
The mechanism of action for compounds like 2-(4-Chlorophenyl)quinazolin-4-ol often involves interaction with biological targets such as enzymes or receptors:
Research indicates that modifications in the quinazoline structure can enhance potency against various biological targets, making it a focus for drug design efforts .
2-(4-Chlorophenyl)quinazolin-4-ol has several applications in scientific research:
The structural architecture of 2-(4-chlorophenyl)quinazolin-4-ol (C₁₄H₉ClN₂O; CID 135404247) exemplifies the pharmacophoric sophistication achievable through quinazoline optimization [1]. This compound features a bicyclic quinazolin-4-ol core substituted at C2 with a 4-chlorophenyl group—a configuration that merges hydrogen-bonding capacity with enhanced lipophilicity. Its molecular weight of 256.69 g/mol and aromatic heterocyclic nature position it within the "privileged scaffold" category in medicinal chemistry, enabling targeted interactions with diverse biological macromolecules. The 4-hydroxy group provides a tautomeric equilibrium (lactam-lactim), facilitating proton donation/acceptance in enzymatic pockets, while the halogenated aryl ring augures improved membrane permeability and target affinity [3] [9].
Quinazolinones emerged in pharmacological consciousness through natural alkaloids like vasicine (peganine) and febrifugine, which demonstrated bronchodilatory and antimalarial activities, respectively. The first synthetic quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 via cyanogen and anthranilic acid condensation [3]. Modern drug discovery leveraged this scaffold through strategic substitutions:
Table 1: Evolution of Quinazoline-Based Therapeutics
Era | Compound | Therapeutic Target | Clinical Impact |
---|---|---|---|
1970s | Prazosin | α₁-Adrenergic receptor | First-line antihypertensive |
2000s | Gefitinib | EGFR tyrosine kinase | NSCLC first-line therapy |
2010s | Cediranib | VEGFR-2 | Antiangiogenic in colorectal cancer |
2020s | 2-(4-Chlorophenyl)quinazolin-4-ol derivatives | Multi-kinase inhibition | Investigational broad-spectrum agents |
The Niementowski reaction (anthranilic acid + amide/formamide) remains a cornerstone synthesis for 4(3H)-quinazolinones, enabling scalable production for SAR studies [3] [9]. Contemporary adaptations employ microwave irradiation or Lewis acid catalysts (e.g., Zr(DS)₄) to accelerate cyclization, achieving yields >85% [9].
The 4-hydroxy group in quinazolin-4(3H)-ones confers distinctive hydrogen-bonding topology critical for ATP-competitive kinase inhibition. Unlike 4-aminosubstituted analogs (e.g., vandetanib), the hydroxyl group mimics water-mediated protein-ligand contacts, reducing entropic penalty upon binding [7] [10]. Key mechanistic insights include:
Table 2: Target Selectivity Profile of 4-Hydroxyquinazolines
Compound | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | HER2 IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) |
---|---|---|---|---|
Lapatinib | 0.01 | 0.009 | 0.008 | 0.05 (MCF-7) |
Derivative 3i | 0.18 | 0.11 | 0.21 | 0.20 (A2780) |
Compound 18 | 1.02 | 0.85* | ND | 0.85 (MGC-803) |
*Data from [6] [7]; *Cellular assay; ND = Not determined
Recent derivatives of 2-(4-chlorophenyl)quinazolin-4-ol exhibit multi-target inhibition:
The 4-chlorophenyl moiety at C2 enhances bioactivity through three synergistic effects:
Table 3: Impact of C2 Substituents on Quinazolin-4-ol Bioactivity
C2 Substituent | LogP | VEGFR-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Notes |
---|---|---|---|---|
Phenyl | 2.1 | 1.89 | 15.72 | Baseline activity |
4-Chlorophenyl | 3.3 | 0.85 | 6.74 | Enhanced potency & selectivity |
4-Methoxyphenyl | 2.3 | 2.98 | 14.88 | Reduced activity vs. chloro |
4-Nitrophenyl | 2.5 | 9.72 | 16.43 | Polar group disrupts hydrophobic fit |
*Data compiled from [2] [6] [7]
Synthetic routes to 2-(4-chlorophenyl)quinazolin-4-ol exploit electrophilic aromatic substitution:
Scheme: Optimized Synthesis of 2-(4-Chlorophenyl)quinazolin-4-ol Step 1: Anthranilic acid + 4-chlorobenzoyl chloride → 2-(4-chlorobenzamido)benzoic acid Step 2: Cyclodehydration with POCl₃ → 4-chloro-2-(4-chlorophenyl)quinazoline Step 3: Hydrolysis under mild base (NaOH/EtOH) → Target compound (Yield: 78-85%) [8] [9]
The 4-Cl group remains inert during cyclization, enabling late-stage diversification via Suzuki coupling or nucleophilic aromatic substitution [6].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: